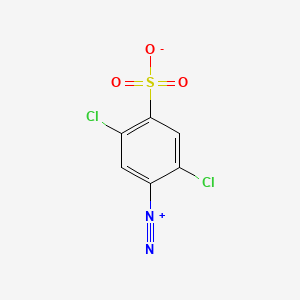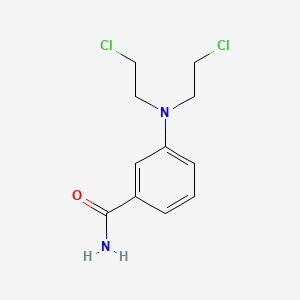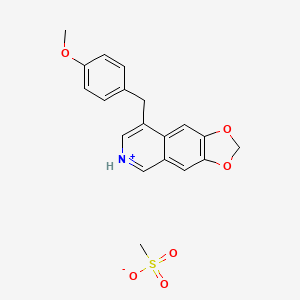
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt: is a diazonium compound characterized by the presence of two chlorine atoms and a sulfonate group on the benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including dye synthesis and organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt typically involves the diazotization of 2,5-dichloroaniline in the presence of sulfuric acid and sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt. The general reaction scheme is as follows:
2,5-dichloroaniline+NaNO2+H2SO4→Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt+H2O+NaHSO4
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors that allow for precise control of reaction conditions. The use of automated systems ensures consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt undergoes substitution reactions where the diazonium group is replaced by other functional groups such as hydroxyl, halide, or amino groups.
Coupling Reactions: This compound is commonly used in azo coupling reactions to form azo dyes. The reaction involves the coupling of the diazonium compound with phenols or aromatic amines.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as copper(I) chloride or bromide are used under acidic conditions.
Coupling Reactions: Phenols or aromatic amines are used in alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products Formed:
Substitution Reactions: 2,5-dichloro-4-sulfoaniline and its derivatives.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 2,5-dichloro-4-sulfoaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is extensively used in the synthesis of azo dyes, which are important in the textile industry. It is also used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used as a labeling reagent for proteins and nucleic acids. The diazonium group reacts with amino or thiol groups in biomolecules, allowing for their detection and analysis.
Medicine: Although not directly used as a drug, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In addition to dye synthesis, this compound is used in the production of pigments, photographic chemicals, and as a reagent in analytical chemistry.
Wirkmechanismus
The reactivity of Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is primarily due to the presence of the diazonium group. This group can undergo various reactions, including substitution and coupling, by forming reactive intermediates. The sulfonate group enhances the solubility of the compound in water, making it suitable for aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
Benzenediazonium chloride: Lacks the sulfonate group and has different solubility properties.
2,4-Dichlorobenzenediazonium chloride: Similar structure but different substitution pattern on the benzene ring.
4-Sulfobenzenediazonium chloride: Contains a sulfonate group but lacks the chlorine atoms.
Uniqueness: Benzenediazonium, 2,5-dichloro-4-sulfo-, inner salt is unique due to the presence of both chlorine atoms and the sulfonate group, which impart distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and industrial processes.
Eigenschaften
CAS-Nummer |
69121-21-7 |
|---|---|
Molekularformel |
C6H2Cl2N2O3S |
Molekulargewicht |
253.06 g/mol |
IUPAC-Name |
2,5-dichloro-4-diazoniobenzenesulfonate |
InChI |
InChI=1S/C6H2Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2H |
InChI-Schlüssel |
NHUITRBCJABNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)









![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)


